2-Propoxybenzaldehyde

Catalog No.
S706814
CAS No.
7091-12-5
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propoxybenzaldehyde

CAS Number

7091-12-5

Product Name

2-Propoxybenzaldehyde

IUPAC Name

2-propoxybenzaldehyde

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3

InChI Key

CDUPASLURGOXGD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C=O

Canonical SMILES

CCCOC1=CC=CC=C1C=O

Synthesis:

Antimicrobial Activity:

Studies have explored the potential antimicrobial properties of 2-propoxybenzaldehyde. Research suggests that it exhibits activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa []. The proposed mechanism of action involves the molecule's ability to bind to specific functional groups like formaldehyde or hydrazone groups present in bacterial cells, potentially disrupting their growth and function []. However, further investigation is needed to fully understand its efficacy and potential as an antimicrobial agent.

Organic Synthesis Precursor:

2-Propoxybenzaldehyde serves as a valuable building block in organic synthesis due to its reactive aldehyde group. It can be readily transformed into various complex molecules through diverse reactions, including aldol condensation, reductive amination, and Horner-Wadsworth-Emmons reaction [, , ]. These reactions allow chemists to create a wide range of molecules with potential applications in various fields, such as pharmaceuticals, materials science, and agrochemicals.

Other Potential Applications:

Preliminary research suggests that 2-propoxybenzaldehyde might possess other interesting properties, including antioxidant and anti-inflammatory activities []. However, these findings require further exploration and validation through additional studies.

2-Propoxybenzaldehyde, also known as 2-(propoxy)benzaldehyde, is an aromatic aldehyde with the molecular formula C10H12O2C_{10}H_{12}O_{2}. It features a propoxy group attached to the benzene ring at the second position and an aldehyde functional group at the first position. The compound is characterized by its pleasant aromatic odor and is typically a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents and has limited solubility in water.

Typical of aldehydes and aromatic compounds:

  • Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-propoxybenzoic acid, using oxidizing agents such as potassium permanganate.
  • Reduction: The aldehyde group can be reduced to an alcohol (2-propoxybenzyl alcohol) using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It participates in condensation reactions, such as the formation of hydrazones when reacted with hydrazine derivatives, which can lead to compounds with potential biological activity .

Research indicates that 2-propoxybenzaldehyde and its derivatives exhibit various biological activities. Some studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Additionally, derivatives of 2-propoxybenzaldehyde have been evaluated for their potential anticancer activity and have shown promising results in inhibiting cancer cell growth .

The synthesis of 2-propoxybenzaldehyde typically involves several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of benzaldehyde with propyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the propoxy group.
  • Direct Propoxylation: Another approach is the direct propoxylation of phenol using propylene oxide under acidic conditions, followed by oxidation of the resulting alcohol to obtain 2-propoxybenzaldehyde.
  • Reformulation from Other Compounds: It can also be synthesized from other related compounds through various organic transformations, including oxidation and substitution reactions .

2-Propoxybenzaldehyde has several applications across different fields:

  • Fragrance Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer formulations.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes .

Studies on the interactions of 2-propoxybenzaldehyde with biological systems reveal its potential effects on microbial growth and cellular functions. For instance, certain derivatives have been shown to interact with bacterial enzymes or cell membranes, leading to inhibition of growth or induction of apoptosis in cancer cells. Further research is needed to elucidate the precise mechanisms underlying these interactions and their implications for drug development .

Several compounds share structural similarities with 2-propoxybenzaldehyde, each exhibiting unique properties. Below is a comparison highlighting some similar compounds:

Compound NameMolecular FormulaKey Features
4-PropoxybenzaldehydeC10H12O2C_{10}H_{12}O_{2}Propoxy group at para position; used in fragrances.
2-IsopropoxybenzaldehydeC11H14O2C_{11}H_{14}O_{2}Isopropyl instead of propyl; exhibits different biological activity.
3-Methoxy-2-propoxybenzaldehydeC11H14O3C_{11}H_{14}O_{3}Contains a methoxy group; used in organic synthesis.
2-Hydroxy-5-propoxybenzaldehydeC10H12O3C_{10}H_{12}O_{3}Hydroxyl group addition; potential antioxidant properties.

The uniqueness of 2-propoxybenzaldehyde lies in its specific substitution pattern on the benzene ring and its resultant chemical reactivity and biological activity profile compared to these similar compounds .

Physical State and Appearance

2-Propoxybenzaldehyde exists as a liquid at room temperature (20°C), presenting as a colorless to pale yellow liquid with a characteristic aromatic odor [1]. This compound maintains its liquid state under standard temperature and pressure conditions, making it suitable for various laboratory and industrial applications. The molecular formula C₁₀H₁₂O₂ with a molecular weight of 164.20 g/mol corresponds to CAS number 7091-12-5 [2] [3] [4] [5] [6].

The compound exhibits typical properties of aromatic aldehydes, featuring a benzene ring substituted with both an aldehyde functional group at position 1 and a propoxy group (-OCH₂CH₂CH₃) at position 2. This structural arrangement contributes to its physical appearance and chemical behavior [7] [1].

Solubility Profile in Various Solvents

The solubility characteristics of 2-Propoxybenzaldehyde are significantly influenced by the presence of the hydrophobic propoxy group, which limits its water solubility while enhancing compatibility with organic solvents [7].

Table 1: Solubility Profile of 2-Propoxybenzaldehyde

SolventSolubilityNotes
WaterLimited solubilityHydrophobic propoxy group restricts water interactions [7]
EthanolExpected to be solublePolar nature facilitates dissolution [8]
MethanolExpected to be solublePolar protic solvent compatibility
AcetoneExpected to be solublePolar aprotic solvent compatibility
Organic solvents (general)Moderately solubleGeneral organic solvent compatibility [7]
Diethyl etherExpected to be solubleNonpolar solvent compatibility
BenzeneExpected to be solubleAromatic solvent compatibility
ChloroformExpected to be solubleChlorinated solvent compatibility

The compound demonstrates limited solubility in water due to the hydrophobic nature of the propoxy substituent, which disrupts the hydrogen bonding network typically formed between water molecules [7]. Conversely, it exhibits moderate to good solubility in organic solvents, following the principle of "like dissolves like" where the organic nature of the molecule allows for favorable interactions with organic solvent systems [8].

Melting and Boiling Points

Melting Point: The melting point of 2-Propoxybenzaldehyde has not been definitively reported in the available literature [2] [3]. Safety data sheets consistently indicate "not available" for this parameter, suggesting the compound may exist as a liquid across a wide temperature range under standard conditions.

Boiling Point: While specific boiling point data for 2-Propoxybenzaldehyde is not directly available, estimation based on similar propoxybenzaldehyde compounds suggests a boiling point of approximately 274°C at 760 mmHg [9] [10]. This estimation is derived from structural analogs such as 2-(2-methylpropoxy)benzaldehyde, which exhibits a boiling point of 274.4°C at 760 mmHg [9].

Partition Coefficients and Surface Properties

Partition Coefficient (LogP): The octanol-water partition coefficient for 2-Propoxybenzaldehyde is estimated to be in the range of 2.0-2.5, based on structural similarities to related compounds [9] [11]. This moderate LogP value indicates balanced lipophilic and hydrophilic properties, suggesting favorable distribution characteristics for biological systems.

Surface Properties: Specific surface tension and interfacial properties have not been directly measured for 2-Propoxybenzaldehyde. However, the compound's molecular structure suggests moderate surface activity due to the presence of both hydrophobic (propoxy group) and hydrophilic (aldehyde group) components.

Refractive Index: The refractive index is estimated to be approximately 1.52, based on similar propoxybenzaldehyde derivatives [12] [13]. This value reflects the compound's optical properties and molecular density characteristics.

Stability Parameters and Degradation Pathways

Chemical Stability: 2-Propoxybenzaldehyde demonstrates stable behavior under normal conditions and standard storage parameters [2]. The compound maintains its chemical integrity when stored in cool, dry environments with adequate ventilation.

Thermal Stability: The compound exhibits thermal stability under recommended temperature conditions, with no reported hazardous decomposition under normal processing conditions [2]. When thermal decomposition occurs, the primary products include carbon monoxide (CO) and carbon dioxide (CO₂) [2].

Degradation Pathways: Under oxidative conditions, 2-Propoxybenzaldehyde may undergo degradation through several pathways:

  • Oxidation of the aldehyde group to form the corresponding carboxylic acid
  • Cleavage of the propoxy ether linkage under acidic or basic conditions
  • Aromatic ring substitution reactions under extreme conditions

Stability Considerations: The compound should be protected from oxidizing agents and stored under inert atmosphere conditions when long-term stability is required [2] [6]. Storage temperatures of 2-8°C are recommended for optimal preservation [6].

Thermodynamic Properties

Table 2: Thermodynamic and Stability Parameters

PropertyValueSource
Thermal stabilityStable under normal conditionsSafety Data Sheet [2]
Chemical stabilityStable under recommended conditionsSafety Data Sheet [2]
Decomposition productsCarbon monoxide (CO), Carbon dioxide (CO₂)Safety Data Sheet [2]
Hazardous reactionsNone under normal processingSafety Data Sheet [2]
Conditions to avoidNone knownSafety Data Sheet [2]
Incompatible materialsOxidizing agentsSafety Data Sheet [2]
Storage temperature2-8°C recommendedMultiple sources [2] [6]

Heat Capacity: Specific heat capacity data for 2-Propoxybenzaldehyde is not available in the current literature. Estimation based on similar aromatic aldehydes suggests values consistent with organic compounds of similar molecular weight and structure.

Vapor Pressure: Vapor pressure data is not reported for 2-Propoxybenzaldehyde in the available sources. The compound's molecular structure and boiling point estimation suggest relatively low vapor pressure at room temperature.

Enthalpy of Formation: Thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy have not been experimentally determined for 2-Propoxybenzaldehyde. These values would require specific calorimetric measurements or computational chemistry calculations.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7091-12-5

Wikipedia

2-Propoxybenzaldehyde
2-Propyloxybenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types